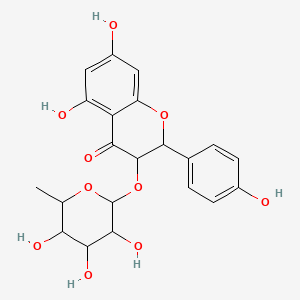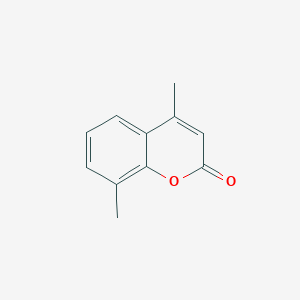
lipid A-disaccharide-1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate is a member of lipid As. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate(2-).
Aplicaciones Científicas De Investigación
Modification and Resistance Mechanisms in Bacteria
Pathogenic bacteria, such as Helicobacter pylori, modify the lipid A portion of their lipopolysaccharides to evade the host immune response. The modification of negatively charged phosphate groups in lipid A contributes to resistance against antimicrobial peptides targeting bacterial surfaces. Specifically, H. pylori's lipid A features a unique phosphoethanolamine unit linked to the disaccharide backbone's 1-position. Two enzymes are involved in the periplasmic modification of H. pylori lipid A's 1-phosphate group, with one (Hp0021) responsible for the removal of the 1-phosphate group from mature lipid A, and the other (Hp0022) for adding the phosphoethanolamine unit at the 1-position. This process requires two enzymatic steps (Tran et al., 2004).
Synthesis of Bacterial Transglycosylase Inhibitors
Lipid II analogues containing a 1-C-glycoside linkage between the disaccharide and pyrophosphate or pyrophosphonate-lipid moieties have been synthesized for bacterial transglycosylase inhibition. These analogues are enzymatically uncleavable and display varying potency against bacterial transglycosylase (TGase), with the Lipid II-C-O-PP showing potential as a TGase inhibitor (Lin et al., 2015).
Epigenetic Regulation and Cell Signaling
Sphingosine-1-phosphate (S1P), a lipid similar to lipid A-disaccharide-1-phosphate, is involved in epigenetic regulation and cell signaling. S1P binds directly to nuclear enzymes, histone deacetylases (HDACs) 1 and 2, and modulates gene expression in response to external stimuli. This interaction plays a role in the epigenetic regulation of gene expression (Hait et al., 2009).
Role in Disease and Therapeutic Targets
S1P and its axis are implicated in disorders such as cancer and inflammatory diseases. The development of inhibitors targeting the generation, transport, and degradation of S1P, as well as specific receptor agonists, presents therapeutic opportunities. However, preclinical studies and clinical trials reveal conflicting results, emphasizing the complexity of targeting the S1P axis (Kunkel et al., 2013).
Biomarkers and Lipidomics
Lipid A-disaccharide-1-phosphate can serve as a biomarker in various biological contexts. For instance, the measurement of lipid phosphate in marine and estuarine sediments indicates microbial biomass. The lipid composition also helps define microbial community structure, as different lipids are associated with different types of microorganisms (White et al., 2004).
Development of Monophosphoryl Lipid A
Escherichia coli mutants have been constructed to produce monophosphoryl lipid A, which lacks a phosphate group at the 1-position and can be used as an adjuvant. This is important for both the development of lipid A adjuvants and the integration of heterologous genes into the E. coli chromosome (Chen et al., 2011).
Propiedades
Fórmula molecular |
C68H129N2O20P |
|---|---|
Peso molecular |
1325.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90-91(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |
Clave InChI |
HLDJGHAAKRKPAV-QDORLFPLSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



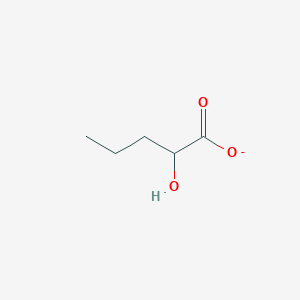
![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)

![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
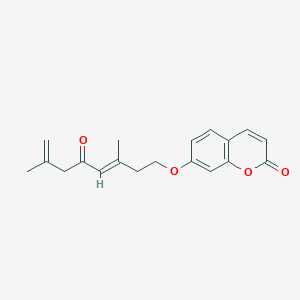

![[(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253782.png)
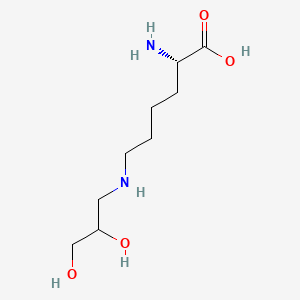
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)
![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)
